molecular formula C20H23N5O3S B11297037 N-(2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydropteridin-2-yl]sulfanyl}acetamide

N-(2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydropteridin-2-yl]sulfanyl}acetamide

Cat. No.: B11297037
M. Wt: 413.5 g/mol
InChI Key: YKJZTIWJIBQZID-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydropteridin-2-yl]sulfanyl}acetamide: is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydropteridin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pteridine ring, the introduction of the sulfanyl group, and the final coupling with the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydropteridin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pteridine ring can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

N-(2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydropteridin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery.

    Medicine: It may have therapeutic potential due to its ability to modulate specific biological pathways.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydropteridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pteridine derivatives and compounds with sulfanyl and acetamide groups. Examples include:

    Pteridine derivatives: Compounds with similar ring structures but different substituents.

    Sulfanyl compounds: Molecules with sulfanyl groups attached to different core structures.

    Acetamide derivatives: Compounds with acetamide groups attached to various backbones.

Uniqueness

N-(2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydropteridin-2-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H23N5O3S

Molecular Weight

413.5 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[3-(3-methylbutyl)-4-oxopteridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C20H23N5O3S/c1-13(2)8-11-25-19(27)17-18(22-10-9-21-17)24-20(25)29-12-16(26)23-14-6-4-5-7-15(14)28-3/h4-7,9-10,13H,8,11-12H2,1-3H3,(H,23,26)

InChI Key

YKJZTIWJIBQZID-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=O)C2=NC=CN=C2N=C1SCC(=O)NC3=CC=CC=C3OC

Origin of Product

United States

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